![molecular formula C12H8Cl2O2S B2769673 Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate CAS No. 338793-85-4](/img/structure/B2769673.png)
Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate” is a chemical compound. It is a thiophene derivative, which is a class of compounds that contain a ring of four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .Scientific Research Applications
- Thiophene derivatives, including Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, exhibit anti-inflammatory effects. They can modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Thiophenes have been investigated for their antitumor activity. Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate may inhibit cancer cell growth or induce apoptosis. Researchers explore their potential as novel chemotherapeutic agents .
- Thiophenes possess antioxidant properties, protecting cells from oxidative stress. Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate could contribute to scavenging free radicals and reducing oxidative damage .
- Thiophene derivatives, including Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, exhibit antifungal effects. They may be useful in combating fungal infections .
- Some thiophenes act as kinase inhibitors, affecting cellular signaling pathways. Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate might target specific kinases involved in disease processes .
- Thiophenes can interact with estrogen receptors. Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate may influence estrogen-related pathways, potentially impacting hormone-related disorders .
Anti-Inflammatory Activity
Anticancer Properties
Antioxidant Effects
Antifungal Activity
Kinase Inhibition
Estrogen Receptor Modulation
Therapeutic importance of synthetic thiophene - BMC Chemistry
Future Directions
Mechanism of Action
Target of Action
Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been known to affect various biochemical pathways related to their pharmacological properties .
Result of Action
Thiophene derivatives have been known to exhibit various pharmacological effects .
properties
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c1-16-12(15)11-5-4-10(17-11)7-2-3-8(13)9(14)6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRZJPKMBBGFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate |
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